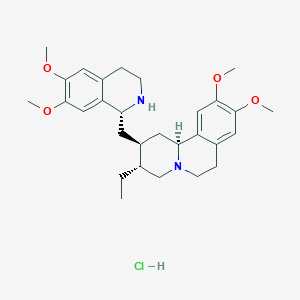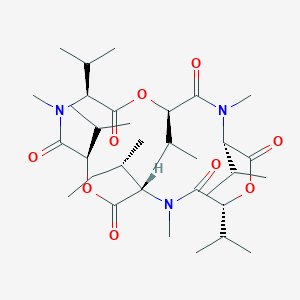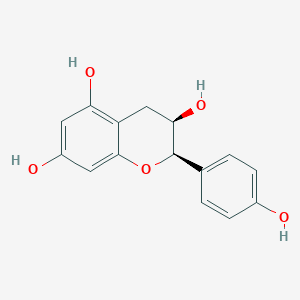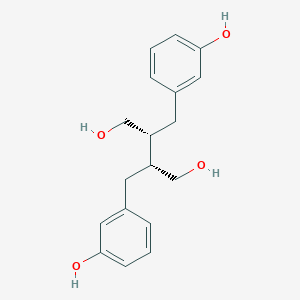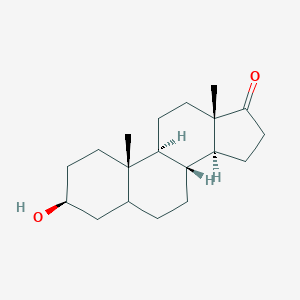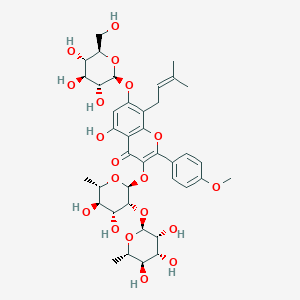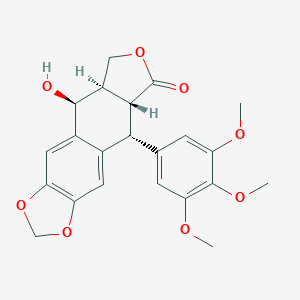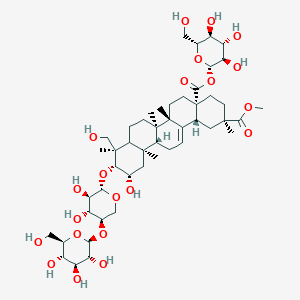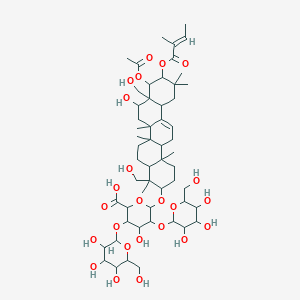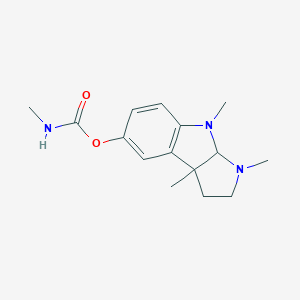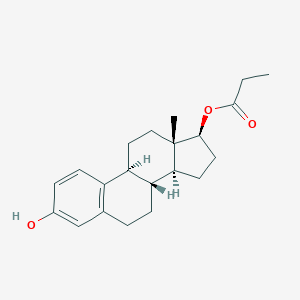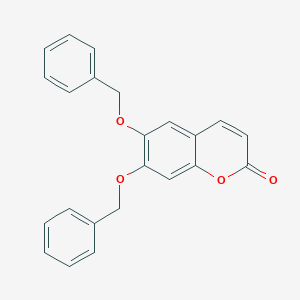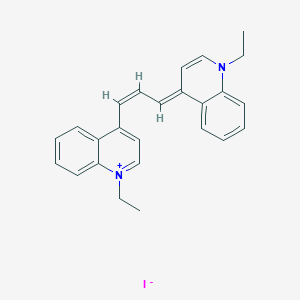
非瑟替尼丁氯化物
描述
Fisetinidin chloride is an anthocyanidin, a type of flavonoid pigmentThis compound is naturally found in the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata . It is structurally similar to fisetin, differing only by an additional hydroxyl group .
科学研究应用
Fisetinidin chloride has a wide range of applications in scientific research:
作用机制
Target of Action
Fisetinidin chloride is an anthocyanidin, a type of flavonoid that has been obtained from various natural sources such as the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata . It has been found to interact with several biological targets. One of the primary targets of fisetinidin chloride is the CD38 enzyme . This enzyme plays a crucial role in the regulation of intracellular calcium levels and is involved in various physiological processes.
Mode of Action
Fisetinidin chloride interacts with its targets, leading to changes in their function. For instance, it has been shown to inhibit the activity of the CD38 enzyme . Among twenty flavonoids tested, fisetinidin was found to be the least effective in inhibiting cd38 .
Biochemical Pathways
Fisetin is known to affect pathways related to inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
It’s known that the bioavailability of flavonoids is generally influenced by factors such as their degree of glycosylation and the presence of other dietary components .
Result of Action
Fisetinidin chloride has been shown to have antibacterial effects. Specifically, it has been found to inhibit the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . These findings suggest that fisetinidin chloride could potentially be used as a natural antimicrobial agent.
生化分析
Biochemical Properties
Fisetinidin chloride has been shown to interact with various biomolecules. It has been found to be the least effective in inhibiting the CD38 enzyme among twenty flavonoids tested . The CD38 enzyme plays a crucial role in the metabolism of cyclic ADP-ribose, a regulator of intracellular calcium levels .
Cellular Effects
Fisetinidin chloride has been reported to exhibit antibacterial properties, inhibiting the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . This suggests that Fisetinidin chloride can influence cellular function by disrupting bacterial cell metabolism.
Molecular Mechanism
The exact molecular mechanism of Fisetinidin chloride is not fully understood. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria. For instance, it might inhibit key enzymes, bind to essential biomolecules, or alter gene expression in these organisms .
准备方法
Synthetic Routes and Reaction Conditions: Fisetinidin chloride can be synthesized through the condensation of appropriate phenolic compounds under acidic conditions. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with phloroglucinol in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of fisetinidin chloride typically involves the extraction from natural sources such as the heartwood of Acacia mearnsii. The extraction process includes solvent extraction followed by purification steps such as crystallization and chromatography .
Types of Reactions:
Oxidation: Fisetinidin chloride can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of fisetinidin chloride can yield leuco-fisetinidin, a colorless compound.
Substitution: The hydroxyl groups in fisetinidin chloride can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like methyl iodide for methylation and acetic anhydride for acetylation are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leuco-fisetinidin.
Substitution: Methylated or acetylated derivatives.
相似化合物的比较
- Fisetin
- Quercetin
- Leuco-fisetinidin
- Robinetinidin chloride
Fisetinidin chloride stands out due to its unique combination of hydroxyl groups, which contribute to its specific chemical reactivity and biological activities.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSBVYMMIPVYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583696 | |
| Record name | Fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-76-7 | |
| Record name | Fisetinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2948-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fisetinidin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fisetinidin chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


